molecular formula C14H22N2 B3158659 N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 859915-28-9

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Cat. No. B3158659
CAS RN: 859915-28-9
M. Wt: 218.34 g/mol
InChI Key: VUAOEKGFLXNSAA-UHFFFAOYSA-N
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Description

“N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine” is a chemical compound that is extensively used in scientific research due to its diverse applications. It is also known by the synonyms "N-Methyl-n-[4-(piperidin-1-ylmethyl)benzyl]amine" .


Molecular Structure Analysis

The molecular formula of “N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine” is C14H22N2 . The InChI code is 1S/C13H20N2.2ClH/c1-14-10-11-2-4-12 (5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine” is 218.33788 . It is a solid at room temperature . The compound should be stored at 2-8 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOEKGFLXNSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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